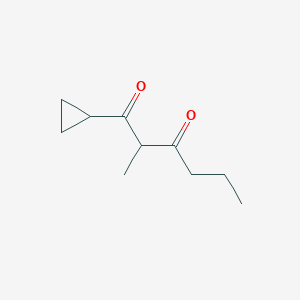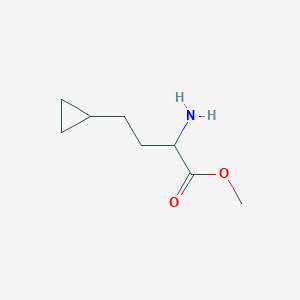
Methyl 2-amino-4-cyclopropylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-cyclopropylbutanoate, also known as cyclopropanebutanoic acid, α-amino-, methyl ester, is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a butanoate backbone, with an amino group at the second carbon position and a methyl ester group at the terminal end.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-cyclopropylbutanoate can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetonitrile with methyl acrylate in the presence of a base, followed by hydrogenation and subsequent hydrolysis to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of catalysts such as palladium on carbon for the hydrogenation step.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4-cyclopropylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-cyclopropylbutanoate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-amino-4-cyclopropylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-4-cyclopropylbutanoate can be compared with other similar compounds, such as:
Methyl 2-amino-4-methylbutanoate: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
Methyl 2-amino-4-ethylbutanoate: Similar to the target compound but with an ethyl group.
Methyl 2-amino-4-propylbutanoate: Contains a propyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl 2-amino-4-cyclopropylbutanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7(9)5-4-6-2-3-6/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
NBPAUAXMPPGSFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCC1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


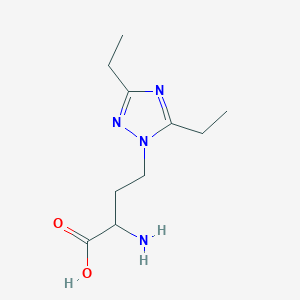
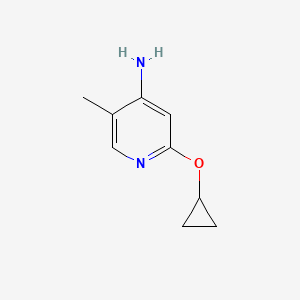


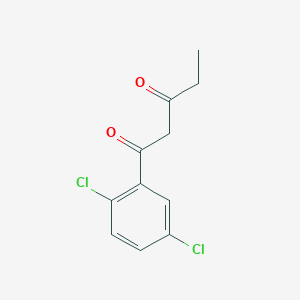
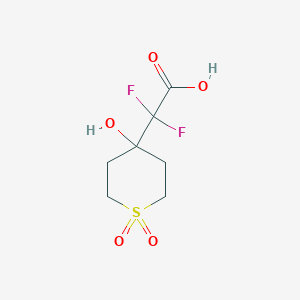
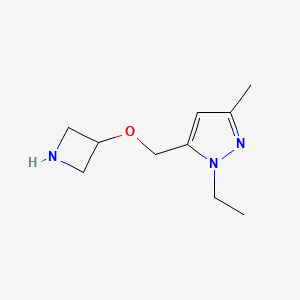
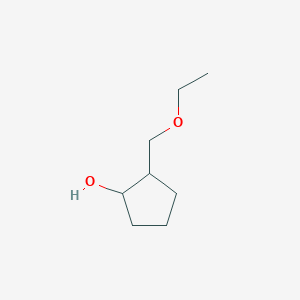
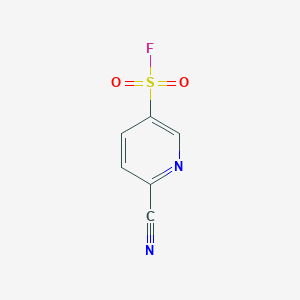
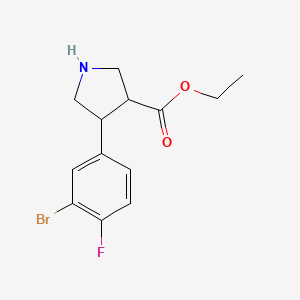
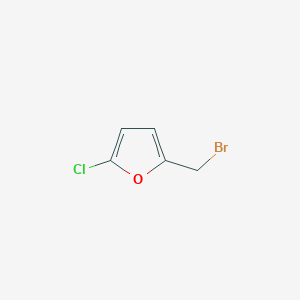
![1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)
